molecular formula C14H21N3O2 B1448197 tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate CAS No. 1432678-99-3

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate

Cat. No. B1448197
M. Wt: 263.34 g/mol
InChI Key: PGDUXCCWWVPKSE-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate (TBQC) is a synthetic compound that was first discovered in the late 1990s. It has since become a widely-used tool in the laboratory due to its unique properties and its ability to act as a molecular switch. TBQC is a highly versatile molecule that has been used in a variety of scientific and research applications, including drug delivery, protein engineering, and biochemistry.

Scientific Research Applications

  • CAS Number : The CAS Number of this compound is 1432678-99-3 .
  • Molecular Weight : The molecular weight of this compound is 263.34 .
  • Physical Form : This compound is typically available in powder form .
  • Storage Temperature : The recommended storage temperature for this compound is 4°C .
  • Synthesis of N-Boc-protected anilines : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst to form N-Boc-protected anilines, which are useful intermediates in organic synthesis.

  • Synthesis of tetrasubstituted pyrroles : tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves the reaction of tert-butyl carbamate with a suitable precursor to form the pyrrole ring.

  • Synthesis of N-Boc-protected anilines : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst to form N-Boc-protected anilines, which are useful intermediates in organic synthesis.

  • Synthesis of tetrasubstituted pyrroles : tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves the reaction of tert-butyl carbamate with a suitable precursor to form the pyrrole ring.

properties

IUPAC Name

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUXCCWWVPKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128413
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate

CAS RN

1432678-99-3
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
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tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
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tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 4
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 5
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tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 6
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate

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